molecular formula C17H14FN3O2 B2743178 N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-fluorophenoxy)acetamide CAS No. 1207054-07-6

N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2743178
CAS RN: 1207054-07-6
M. Wt: 311.316
InChI Key: APKLAOHJRFNRSN-UHFFFAOYSA-N
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Description

“N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-fluorophenoxy)acetamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also includes a phenyl group and a fluorophenoxy group, which may contribute to its reactivity and properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the phenyl group, and the attachment of the fluorophenoxy group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole and phenyl rings could impart stability to the molecule. The electronegative fluorine atom in the fluorophenoxy group could create a polar region in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The pyrazole ring might undergo reactions at the nitrogen atoms, while the fluorine atom might be displaced in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar fluorophenoxy group could affect its solubility, while the aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Coordination Complexes Construction : Research has been conducted on the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes have been studied for their hydrogen bonding effects on self-assembly processes and have shown significant antioxidant activity, indicating potential applications in the development of antioxidant agents (Chkirate et al., 2019).

Anti-inflammatory Activity

Synthesis and Evaluation for Anti-inflammatory Properties : Another strand of research involves the synthesis of novel derivatives of N-(3-chloro-4-fluorophenyl)-2- acetamides, which have been evaluated for their anti-inflammatory activity. This suggests potential applications in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Radiosynthesis and Imaging

Radiosynthesis for Imaging Applications : The compound has also been explored in the context of radiosynthesis for imaging purposes. Specifically, research on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlights its potential use in the development of diagnostic tools for neuroinflammation and other related conditions (Dollé et al., 2008).

Antimicrobial and Antitubercular Activities

Synthesis and Biological Evaluation : Research has also been conducted on the synthesis of novel thiazole derivatives incorporating pyrazole moieties, which have been screened for their antimicrobial and antifungal activities. These studies suggest potential applications in developing new antimicrobial agents (Saravanan et al., 2010).

Pharmacological Evaluation

Evaluation for Analgesic and Anti-inflammatory Actions : Further studies have evaluated the computational and pharmacological potential of novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research opens pathways for the development of new therapeutic agents addressing various health conditions (Faheem, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it might interact with biological targets such as enzymes or receptors. Without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment .

Future Directions

The future research directions for this compound would depend on its current applications. It could be studied for potential uses in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-14-3-1-2-4-16(14)23-11-17(22)20-13-7-5-12(6-8-13)15-9-10-19-21-15/h1-10H,11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKLAOHJRFNRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C3=CC=NN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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